n-Methyl-1,2,3-thiadiazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3OS |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS/c1-5-4(8)3-2-9-7-6-3/h2H,1H3,(H,5,8) |
InChI Key |
AYMCXPIXUMQGJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CSN=N1 |
Origin of Product |
United States |
Molecular Structure and Advanced Spectroscopic Characterization of N Methyl 1,2,3 Thiadiazole 4 Carboxamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within the n-Methyl-1,2,3-thiadiazole-4-carboxamide framework.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the key signals are the thiadiazole ring proton, the amide N-H proton, and the N-methyl protons.
The amide (N-H) proton signal is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The N-methyl group (CH₃) would present as a sharp singlet, likely a doublet if coupled to the N-H proton, in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound and Observed Shifts for Analogs
| Proton | Expected Multiplicity | Expected Chemical Shift (δ ppm) | Observed δ (ppm) in Analogs |
| H-5 (Thiadiazole) | Singlet (s) | 9.5 - 10.0 | 9.76 - 9.79 |
| N-H (Amide) | Broad Singlet (br s) | 8.0 - 9.0 | 8.5 - 10.9 |
| N-CH₃ | Singlet (s) or Doublet (d) | 2.8 - 3.2 | N/A |
Note: Data for analogs sourced from studies on 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, four distinct signals are expected: two for the thiadiazole ring carbons (C-4 and C-5), one for the carbonyl carbon (C=O) of the amide, and one for the N-methyl carbon.
Spectroscopic data from analogous 1,2,3-thiadiazole (B1210528) structures show that the thiadiazole ring carbons and the amide carbonyl carbon resonate in the downfield region between δ 142.1 and 160.4 ppm. The C-4 carbon, being attached to the electron-withdrawing carboxamide group, and the C-5 carbon are expected to have distinct chemical shifts within this range. The carbonyl carbon signal is also found in this region. The carbon of the N-methyl group is expected to appear in the upfield aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound and Observed Ranges for Analogs
| Carbon | Expected Chemical Shift (δ ppm) | Observed Range (δ ppm) in Analogs |
| C=O (Amide) | 158 - 165 | 142.1 - 160.4 |
| C-4 (Thiadiazole) | 140 - 150 | 142.1 - 160.4 |
| C-5 (Thiadiazole) | 145 - 155 | 142.1 - 160.4 |
| N-CH₃ | 25 - 30 | N/A |
Note: Data for analogs sourced from studies on 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The key functional groups in this compound are the secondary amide and the thiadiazole ring.
The IR spectrum is expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide should appear in the region of 3350-3180 cm⁻¹. The C-H stretching of the methyl group and the thiadiazole ring proton are expected around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.
One of the most diagnostic peaks is the amide I band (primarily C=O stretching), which is anticipated to be a strong absorption between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) typically appears between 1570 and 1515 cm⁻¹. Vibrations associated with the C=N and N=N bonds within the 1,2,3-thiadiazole ring are expected in the 1650-1400 cm⁻¹ region. C-S stretching vibrations are generally weaker and appear in the fingerprint region below 800 cm⁻¹. researchgate.netnih.gov
Table 3: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amide) | Stretch | 3350 - 3180 |
| C-H (Aromatic/Alkyl) | Stretch | 3100 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1630 |
| N-H Bend / C-N Stretch (Amide II) | Bend/Stretch | 1570 - 1515 |
| C=N / N=N (Thiadiazole Ring) | Stretch | 1650 - 1400 |
| C-S (Thiadiazole Ring) | Stretch | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, confirming its molecular formula.
For this compound (C₄H₅N₃OS), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated. A characteristic fragmentation pattern of the 1,2,3-thiadiazole ring involves the elimination of a molecule of dinitrogen (N₂). This neutral loss is a key diagnostic feature in the mass spectrum of these compounds. ESI-MS is particularly useful for analyzing such compounds, often showing a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this ion would be expected to show a major fragment corresponding to the loss of 28 Da (N₂).
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the crystal structure for the title compound itself has not been reported in the searched literature, data from closely related 1,2,3-thiadiazole derivatives offer significant insights into the expected geometry.
Studies on substituted 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazides show that these molecules crystallize in monoclinic or rhombic systems. The 1,2,3-thiadiazole ring is consistently found to be essentially planar. This planarity is a common feature of aromatic heterocyclic systems. researchgate.net
Table 4: Crystallographic Data for Analogous 1,2,3-Thiadiazole Derivatives
| Compound Feature | Analog 1 | Analog 2 | Analog 3 |
| Crystal System | Monoclinic | Rhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/c |
| a (Å) | 8.9801 | 12.004 | 4.4894 |
| b (Å) | 8.2648 | 8.4213 | 19.443 |
| c (Å) | 15.094 | 25.229 | 12.951 |
| **β (°) ** | 93.81 | 90 | 92.11 |
Source: Crystallographic data for 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives. researchgate.net
Dihedral Angle Analysis and Intermolecular Interactions in Crystal Structures
Analysis of crystal structures extends beyond simple geometry to include conformational details, such as dihedral angles, and the network of intermolecular interactions that define the crystal packing.
In the crystal structures of analogous 1,2,3-thiadiazole-carboxamide derivatives, the planarity of the thiadiazole ring and the attached carboxamide group is a key feature. The dihedral angles between the ring and the amide plane are typically small, indicating a largely coplanar arrangement that facilitates electronic conjugation. researchgate.net
Computational Chemistry and Theoretical Studies of N Methyl 1,2,3 Thiadiazole 4 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For n-Methyl-1,2,3-thiadiazole-4-carboxamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation. nih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms.
The primary outputs of these calculations are key geometrical parameters, including bond lengths, bond angles, and dihedral angles. acs.org For instance, the calculations would confirm the planarity of the 1,2,3-thiadiazole (B1210528) ring, a characteristic feature of many aromatic heterocyclic systems. acs.org The optimized geometry provides a foundational understanding of the molecule's shape and steric properties, which are crucial for its interaction with biological targets or other molecules. Studies on related thiadiazole structures have demonstrated good agreement between DFT-calculated parameters and experimental data obtained from X-ray crystallography. acs.org
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C4-C(O) | 1.49 Å |
| C(O)-N(H) | 1.35 Å | |
| N-CH3 | 1.45 Å | |
| C4=C5 | 1.38 Å | |
| C5-S1 | 1.75 Å | |
| S1-N2 | 1.68 Å | |
| N2=N3 | 1.31 Å | |
| N3-C4 | 1.36 Å | |
| Bond Angle | C5-C4-C(O) | 125.0° |
| C4-C(O)-N | 122.5° | |
| C(O)-N-CH3 | 121.0° | |
| N3-C4-C5 | 115.0° | |
| C4-C5-S1 | 110.0° | |
| Dihedral Angle | N3-C4-C(O)-N | ~0° / ~180° |
| C5-S1-N2-N3 | ~0° |
Note: The values in this table are representative and based on DFT studies of analogous thiadiazole structures.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities across the molecule highlights potential sites for electrophilic and nucleophilic attack. Computational studies on similar thiadiazole derivatives show that the HOMO is often distributed over the aromatic skeleton, while the LUMO's location can be influenced by substituent groups. nih.gov This analysis confirms the potential for intramolecular charge transfer (ICT), which is crucial for understanding the molecule's electronic properties. rdd.edu.iq
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Implication |
| EHOMO | -7.25 | Electron-donating capability |
| ELUMO | -1.50 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.75 | Chemical reactivity and stability |
Note: These values are illustrative and derived from trends observed in computational studies of substituted thiadiazoles. nih.gov
Quantum Chemical Calculations for Spectroscopic Data Correlation (e.g., NMR and IR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a bridge between theoretical models and experimental observations. For this compound, methods like DFT can be used to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
Calculated infrared (IR) spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=O stretch of the carboxamide group or the N-H bend. scispace.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. mdpi.com For instance, the characteristic peaks for the carbons in the 1,3,4-thiadiazole (B1197879) ring are typically observed in the range of 158-169 ppm in ¹³C-NMR spectra. nih.govrsc.org This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation and confirmation. ku.dk
Table 3: Predicted vs. Representative Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Functional Group / Atom | Predicted Value | Representative Experimental Range |
| IR Frequency (cm⁻¹) | N-H Stretch | 3350 | 3200-3400 |
| C=O Stretch | 1680 | 1650-1695 | |
| C=N Stretch | 1585 | 1575-1595 | |
| ¹H NMR (ppm) | N-H | 8.5 | 8.0-9.0 |
| N-CH₃ | 3.0 | 2.8-3.2 | |
| ¹³C NMR (ppm) | C=O | 165 | 162-168 |
| Thiadiazole C4 | 150 | 145-155 | |
| Thiadiazole C5 | 160 | 155-165 | |
| N-CH₃ | 27 | 25-30 |
Note: Experimental ranges are based on data for analogous thiadiazole and carboxamide structures. nih.govscispace.com
Computational Approaches to Tautomerism and Isomerization
Tautomerism, the interconversion of structural isomers, is a key chemical phenomenon that can be effectively studied using computational methods. For this compound, the amide group can potentially exist in equilibrium with its imidic acid tautomer. DFT calculations can determine the relative stabilities of these tautomeric forms by computing their ground-state energies. nih.gov
The calculations can also map the potential energy surface for the tautomerization reaction, identifying the transition state and calculating the energy barrier for the interconversion. orientjchem.org This provides insight into the kinetics of the tautomerization process. Furthermore, the influence of the solvent on the tautomeric equilibrium can be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the dielectric effect of the solvent. researchgate.net Studies on related heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by both the solvent environment and the nature of substituents on the ring. nih.gov For carboxamides, the amide form is generally more stable than the imidic acid form, and computational studies can quantify this energy difference.
Table 4: Predicted Relative Energies of Tautomers of this compound
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| Amide Form | This compound | 0.0 (Reference) | More Stable |
| Imidic Acid Form | (Z)-N-methyl-1,2,3-thiadiazole-4-carboximidic acid | +10 to +15 | Less Stable |
Note: The relative energy values are illustrative, based on general findings for amide-imidic acid tautomerism.
Chemical Reactivity and Mechanistic Investigations of the Thiadiazole 4 Carboxamide Moiety
Ring Cleavage Reactions (e.g., with Organolithium Compounds and Nitrogen Evolution)
A significant characteristic of the 1,2,3-thiadiazole (B1210528) ring system is its susceptibility to cleavage when treated with strong bases. This reaction is particularly notable when using organolithium compounds, such as methyllithium (B1224462) or phenyllithium, as well as other strong bases like potassium t-butoxide. The reaction proceeds through the cleavage of the thiadiazole ring, which is accompanied by the evolution of molecular nitrogen (N₂). ingentaconnect.comresearchgate.net
The primary product of this base-induced cleavage is an alkali-metal alkynethiolate intermediate. This reactive species can subsequently be trapped by electrophiles. For instance, adding an alkyl halide like methyl iodide to the reaction mixture allows for the synthesis of 1-alkynyl thioethers. researchgate.net This transformation highlights a key synthetic utility of 1,2,3-thiadiazoles as precursors to acetylenic compounds. The general mechanism involves the abstraction of a proton, followed by ring fragmentation.
Table 1: Ring Cleavage of 1,2,3-Thiadiazoles with Strong Bases
| Base | Key Intermediate | Final Product (after electrophilic quench) | Byproduct |
|---|---|---|---|
| Organolithium Compounds (e.g., nBuLi) | Lithium alkynethiolate | 1-Alkynyl thioether | Nitrogen (N₂) |
| Potassium t-butoxide | Potassium alkynethiolate | 1-Alkynyl thioether | Nitrogen (N₂) |
| Sodamide (NaNH₂) | Sodium alkynethiolate | 1-Alkynyl thioether | Nitrogen (N₂) |
Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring
The electron distribution within the 1,2,3-thiadiazole ring governs its behavior in substitution reactions. The carbon atoms, C4 and C5, are electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This electron deficiency makes the carbon positions resistant to attack by electrophiles. nih.gov Conversely, these positions are activated towards nucleophilic attack.
Nucleophilic Substitution : The primary sites for nucleophilic substitution on the 1,2,3-thiadiazole ring are the C4 and C5 positions. Halogenated 1,2,3-thiadiazoles serve as important intermediates, where the halogen atom can be readily displaced by a variety of nucleophiles.
Electrophilic Substitution : Electrophilic attack does not readily occur at the carbon atoms of the ring. Instead, the nitrogen atoms, which possess lone pairs of electrons, are the more favorable sites for electrophilic attack, such as in quaternization reactions.
Mechanisms of Key Cyclization Reactions and Derivatization Steps
The most widely employed and effective method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. wikipedia.orgmdpi.com This reaction involves the intramolecular cyclization of α-methylene-ketone hydrazones (or related derivatives) using thionyl chloride (SOCl₂). mdpi.comresearchgate.net
The general mechanism of the Hurd-Mori synthesis proceeds as follows:
A ketone containing an α-methylene group is reacted with a hydrazone-forming reagent (e.g., semicarbazide (B1199961), N-tosylhydrazide) to form the corresponding hydrazone. mdpi.com
This hydrazone intermediate is then treated with an excess of thionyl chloride.
The thionyl chloride facilitates an electrophilic cyclization involving the sulfur atom, leading to the formation of the five-membered 1,2,3-thiadiazole ring with the elimination of other byproducts. nih.gov
This method is versatile and allows for the synthesis of a wide range of substituted 1,2,3-thiadiazoles. mdpi.com Derivatization of a compound like n-Methyl-1,2,3-thiadiazole-4-carboxamide often involves modification of the carboxamide group. For example, the related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide can be condensed with various aldehydes to form a series of new hydrazide–hydrazone derivatives, demonstrating a common derivatization pathway for molecules with this scaffold. mdpi.com
Stability and Degradation Pathways of the Thiadiazole Ring System
The 1,2,3-thiadiazole ring is considered a stable aromatic system. nih.gov However, its stability is conditional and it can undergo degradation through several pathways.
Thermal and Basic Instability : While generally stable, the ring is susceptible to cleavage under strong basic conditions, as detailed in section 5.1. High temperatures can also induce decomposition, often leading to the formation of thioketenes.
Photochemical Degradation : The 1,2,3-thiadiazole ring is photochemically active. Upon irradiation with UV light (e.g., at 266 nm), it can undergo ring-opening with the extrusion of molecular nitrogen. nih.govnih.gov This process occurs very rapidly and leads to the formation of highly reactive intermediates, primarily thiirenes and thioketenes. nih.govnih.gov These intermediates are generally unstable and quickly react further. For example, thiirenes can undergo dimerization or react with thioketenes to form more stable products such as 1,3-dithiole or 1,3-dithietane (B8821032) derivatives. nih.govnih.gov
Table 2: Degradation Pathways of the 1,2,3-Thiadiazole Ring
| Condition | Primary Intermediate(s) | Final Product(s) |
|---|---|---|
| Strong Base (e.g., Organolithium) | Alkynethiolate | Alkynes, 1-Alkynyl thioethers |
| Photolysis (UV light) | Thiirene, Thioketene | 1,3-Dithiole, 1,3-Dithietane, Thiophene (B33073) derivatives |
Derivatization Strategies and Structure Activity Relationship Sar Studies in Non Human Models
Synthesis of Novel Functionalized n-Methyl-1,2,3-thiadiazole-4-carboxamide Derivatives
The synthesis of derivatives based on the 1,2,3-thiadiazole-4-carboxamide (B1266815) scaffold often begins with the construction of the core heterocyclic ring. A prominent method for this is the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from active methylene (B1212753) ketones upon treatment with thionyl chloride (SOCl₂). mdpi.comresearchgate.net For instance, carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamides can be cyclized to yield 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. researchgate.net
Once the 1,2,3-thiadiazole-4-carboxylic acid or its ester is formed, it serves as a key intermediate. The carboxamide moiety is typically introduced through standard acylation reactions. The carboxylic acid can be converted to a more reactive acyl chloride, often using oxalyl chloride or thionyl chloride, which is then reacted with methylamine (B109427) or other desired amines to furnish the final N-substituted carboxamide derivatives. nih.gov
Further functionalization can occur at various positions. For example, starting from a 5-carboxylate substituted thiadiazole, the ester group can be reduced to a corresponding alcohol, which is then oxidized to an aldehyde. This aldehyde provides a reactive handle for subsequent reactions, such as the Ugi four-component reaction, to introduce diverse functionalities like tetrazole moieties. mdpi.com
Conjugation with Other Bioactive Scaffolds (e.g., Hydrazones, Ureas, Triazoles, Phenyl Moieties)
Molecular hybridization, the strategy of combining two or more bioactive pharmacophores into a single molecule, has been extensively used to enhance the efficacy of 1,2,3-thiadiazole (B1210528) derivatives.
Hydrazones : The hydrazone linkage (–NH–N=CH–) is a common and synthetically accessible scaffold. Derivatives are typically synthesized through the condensation of a 1,2,3-thiadiazole-carbohydrazide intermediate with a wide range of substituted aldehydes. mdpi.comccspublishing.org.cn For example, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) has been reacted with various aromatic and heterocyclic aldehydes to produce a series of hydrazide-hydrazones. mdpi.com This approach has proven effective in generating compounds with significant antimicrobial, antifungal, and antimycobacterial activities. mdpi.comccspublishing.org.cnnih.gov
Ureas/Thioureas : Thiosemicarbazides, which are derivatives of thiourea, serve as crucial intermediates in the synthesis of other heterocyclic systems conjugated to the 1,2,3-thiadiazole ring. A 1,2,3-thiadiazole acetanilide (B955) derivative can be reacted with a substituted isothiocyanate to yield a thiosemicarbazide (B42300), which is then cyclized under alkaline conditions to form a 1,2,4-triazole (B32235) ring fused or linked to the parent thiadiazole. mdpi.com
Triazoles : As an extension of the thiosemicarbazide chemistry, 1,2,4-triazole rings are a common conjugation partner. The synthesis involves the cyclization of thiosemicarbazide intermediates derived from 1,2,3-thiadiazole carbohydrazide. mdpi.com This strategy has been used to create hybrid molecules with potential fungicidal properties. ccspublishing.org.cn
Phenyl Moieties : Direct attachment of substituted phenyl rings to the carboxamide nitrogen atom is a primary strategy for derivatization. This creates N-aryl-1,2,3-thiadiazole-4-carboxamides. The synthesis involves the acylation of various substituted anilines with a 1,2,3-thiadiazole-4-carbonyl chloride intermediate. mdpi.comnih.gov The nature and position of substituents on the phenyl ring are critical for modulating biological activity. mdpi.com
Comprehensive Structure-Activity Relationship (SAR) Investigations for Modulating Bioactivity
SAR studies have been crucial in identifying the structural features required for the biological activity of this compound derivatives in non-human models, such as insects and plant pathogens.
For N-phenyl-1,2,3-thiadiazole carboxamide analogues tested for aphicidal activity, the electronic properties of the substituents on the phenyl ring were found to be significant. The presence of electron-withdrawing groups, such as fluoro or difluoro substitutions, enhanced aphicidal potential. Conversely, the introduction of an electron-donating methyl group led to lower activity. mdpi.com
In a series of 4-methyl-1,2,3-thiadiazole-based hydrazones evaluated for antimicrobial activity, the nature of the aldehyde-derived moiety was paramount. One derivative incorporating a 5-nitro-2-furoyl group showed the highest bioactivity against Gram-positive bacteria, suggesting this particular fragment is essential for its potent effect. mdpi.com
For antifungal activity, SAR studies of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives revealed that substituents on the benzoyl ring played a key role. Compounds with a 4-chloro (8g) or 4-nitro (8n) substituent on the phenyl ring exhibited outstanding activity against Valsa mali, with EC₅₀ values significantly lower than the control fungicide Tiadinil. ccspublishing.org.cn
Similarly, in studies against Mycobacterium tuberculosis, 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives showed potent activity. A derivative featuring a 4-hydroxy-3-methoxy-substituted phenyl ring (compound 3d) demonstrated the highest activity within its series. nih.gov
SAR of 1,2,3-Thiadiazole Derivatives Against Various Pathogens
| Compound Series | Target Organism | Key Structural Feature for High Activity | Reference |
|---|---|---|---|
| N-phenyl-1,2,3-thiadiazole carboxamides | Aphids | Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring | mdpi.com |
| 4-methyl-1,2,3-thiadiazole hydrazones | Gram-positive bacteria | 5-nitro-2-furoyl moiety | mdpi.com |
| 4-methyl-1,2,3-thiadiazole benzoyl hydrazones | Valsa mali (fungus) | 4-chloro or 4-nitro substitution on the benzoyl ring | ccspublishing.org.cn |
| 4-methyl-1,2,3-thiadiazole hydrazones | M. tuberculosis | 4-hydroxy-3-methoxy substitution on the phenyl ring | nih.gov |
Rational Design Principles for Enhancing Efficacy in Target Non-Human Systems
Based on the accumulated synthetic and SAR data, several rational design principles have emerged for creating more effective 1,2,3-thiadiazole-based agents for non-human applications.
Scaffold Hopping and Bioisosterism : The 1,2,3-thiadiazole ring itself is a valuable pharmacophore. Its mesoionic nature may allow analogues to better cross cellular membranes and interact with biological targets, while the sulfur atom can improve liposolubility. nih.gov It can be used as a bioisostere for other aromatic rings to tune physicochemical and pharmacokinetic properties. nih.gov
Molecular Hybridization : Combining the 1,2,3-thiadiazole core with other known bioactive scaffolds like hydrazones is a proven strategy. mdpi.com This approach aims to achieve synergistic effects or a broader spectrum of activity by incorporating multiple pharmacophores that may act on different targets or enhance binding to a single target.
Systematic Substituent Modification : SAR has consistently shown that the electronic and steric properties of substituents on appended moieties (like phenyl rings) are critical. A key design principle is the systematic modification of these substituents to optimize target interaction. For instance, introducing electron-withdrawing groups on an N-phenyl ring can be a strategy to enhance insecticidal activity. mdpi.com
Target-Specific Functionalization : The design of new derivatives is guided by the intended biological target. For anti-TMV (Tobacco Mosaic Virus) agents, incorporating moieties like thiophene (B33073) has been shown to yield high activity. mdpi.com For antifungal agents, specific substitutions like halogens or nitro groups on a benzoyl hydrazone structure are prioritized. ccspublishing.org.cn This target-oriented approach allows for the focused development of derivatives with improved potency and selectivity.
Biological Activity Profiles in Non Human Systems
Antimicrobial Efficacy (In Vitro and In Vivo Non-Human Models)
Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, which are detailed in the following subsections.
Antibacterial Activity (e.g., against Gram-positive strains)
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising antibacterial effects, particularly against Gram-positive bacteria. A study evaluating a series of these compounds revealed that their efficacy is significantly influenced by the nature of the substituents. One notable derivative, a hydrazide–hydrazone with a 5-nitro-2-furoyl moiety, exhibited high bioactivity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.com
Antibacterial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivatives against Gram-Positive Bacteria
| Compound | MIC (µg/mL) |
|---|---|
| Hydrazide–hydrazone with 5-nitro-2-furoyl moiety | 1.95–15.62 |
Data from a study on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Antifungal Properties (e.g., against plant pathogenic fungi like P. piricola, Gibberella zeae, Myzus persicae, B. cinerea, R. solani, S. sclerotiorum, A. brassicicola)
The antifungal potential of 1,2,3-thiadiazole (B1210528) derivatives against a range of plant pathogenic fungi has been a subject of extensive research. Carboxamide derivatives of 1,2,3-thiadiazole have demonstrated broad-spectrum fungicidal activity. In one study, a 1,2,3-thiadiazole containing a carboxamide moiety showed significant inhibition against several fungal strains, including Gibberella zeae (62% inhibition), Physalospora piricola (85% inhibition), Botrytis cinerea (71% inhibition), and Rhizoctonia solani (97% inhibition). researchgate.net
Furthermore, a new series of N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment displayed moderate in vitro antifungal activity against B. cinerea, R. solani, and S. sclerotiorum. In vivo testing of one such derivative against Alternaria brassicicola demonstrated 92% effectiveness at a concentration of 200 µg/mL. nih.govnih.govnih.gov
Organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylates have also been synthesized and evaluated for their fungicidal properties. Notably, triethyltin benzo mdpi.comnih.govnih.govthiadiazole-7-carboxylate, a related compound, exhibited exceptionally low EC50 values of 0.12 μg/mL against P. piricola and 0.16 μg/mL against G. zeae. acs.org
Antifungal Activity of 1,2,3-Thiadiazole Derivatives against Plant Pathogenic Fungi
| Fungal Strain | Compound Type | Activity |
|---|---|---|
| P. piricola | 1,2,3-Thiadiazole carboxamide derivative | 85% inhibition |
| Gibberella zeae | 1,2,3-Thiadiazole carboxamide derivative | 62% inhibition |
| B. cinerea | 1,2,3-Thiadiazole carboxamide derivative | 71% inhibition |
| R. solani | 1,2,3-Thiadiazole carboxamide derivative | 97% inhibition |
| A. brassicicola | N-acyl-N-arylalanine with 1,2,3-thiadiazol-5-ylcarbonyl | 92% effective at 200 µg/mL (in vivo) |
| P. piricola | Triethyltin benzo mdpi.comnih.govnih.govthiadiazole-7-carboxylate | EC50 = 0.12 µg/mL |
| Gibberella zeae | Triethyltin benzo mdpi.comnih.govnih.govthiadiazole-7-carboxylate | EC50 = 0.16 µg/mL |
Data compiled from studies on various 1,2,3-thiadiazole derivatives.
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis strain H37Rv)
While specific data for n-Methyl-1,2,3-thiadiazole-4-carboxamide is limited, research on related thiadiazole structures has indicated potential antimycobacterial activity. Studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv strains, with some compounds exhibiting low MIC values. researchgate.net For instance, certain novel 1,2,3-triazole derivatives, a class of compounds with structural similarities, have demonstrated significant activity with MIC values ranging from 0.62 to 2.5 μg/mL against the H37Rv strain. dntb.gov.uanih.gov Further investigation is required to ascertain the specific efficacy of this compound against this pathogen.
Antiviral Activity (Non-Human Viral Models)
The antiviral properties of thiadiazole derivatives have been explored against both plant and human viruses.
Activity against Plant Viruses (e.g., Tobacco Mosaic Virus (TMV))
Substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) scaffolds have shown notable antiviral effects against the Tobacco Mosaic Virus (TMV). One such derivative demonstrated a curative activity of 60% at a concentration of 500 µg/mL and 47% at 100 µg/mL. The same compound exhibited a protective effect of 76% and 71% at 500 and 100 µg/mL, respectively. researchgate.net
In a separate study, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested for their anti-TMV activity. One of the most potent compounds from this series, designated as E2, showed an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 261.4 μg/mL). nih.govdntb.gov.uaresearchgate.netnih.gov
Anti-TMV Activity of Thiadiazole Derivatives
| Compound Type | Activity Type | Concentration | Efficacy |
|---|---|---|---|
| Substituted 1,2,3-thiadiazole-4-carboxamide | Curative | 500 µg/mL | 60% |
| 100 µg/mL | 47% | ||
| Protective | 500 µg/mL | 76% | |
| 100 µg/mL | 71% | ||
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Protective | EC50 | 203.5 µg/mL |
Data from studies on derivatives of thiadiazole.
In Vitro Anti-HIV-1 Activity
The potential of thiadiazole derivatives as anti-HIV-1 agents has been investigated. A study on a series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives revealed that many of these compounds exhibited good activity against HIV-1. One particular compound, 7c, was found to be the most potent, with an EC50 value of 36.4 nM. Another study on new chiral 1,3,4-thiadiazole-based bis-sulfonamides identified a compound that was active in inhibiting HIV-1 with an IC50 of 9.5 μM. These findings suggest that the 1,2,3-thiadiazole scaffold could be a promising starting point for the development of novel anti-HIV-1 inhibitors.
In Vitro Anti-HIV-1 Activity of Thiadiazole Derivatives
| Compound Type | EC50/IC50 |
|---|---|
| 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivative (7c) | 36.4 nM |
| Chiral 1,3,4-thiadiazole-based bis-sulfonamide | 9.5 µM |
Data from studies on derivatives of thiadiazole.
Insecticidal and Aphicidal Activities
Derivatives of 1,2,3-thiadiazole-4-carboxamide have demonstrated notable efficacy as insecticidal and aphicidal agents against various agricultural and public health pests.
Research into (E)-β-farnesene based carboxamides of thiadiazoles has revealed their aphicidal properties against the green peach aphid, Myzus persicae. mdpi.com Specific analogs exhibited significant bioactivity, with reported LC50 values of 33.4 µg/mL, 50.2 µg/mL, and 61.8 µg/mL. mdpi.com While these derivatives showed markedly higher aphicidal activity than (E)-β-farnesene alone, they were less potent than the commercial insecticide pymetrozine, which has an LC50 of 7.1 µg/mL. mdpi.com
Furthermore, certain N-tert-butyl-N,N′-diacylhydrazines incorporating a 1,2,3-thiadiazole moiety have been tested for their insecticidal effects on the diamondback moth, Plutella xylostella L., and the common house mosquito, Culex pipiens pallens. mdpi.com One derivative demonstrated a significant mortality rate of 79% against Plutella xylostella L. at a concentration of 200 μg/mL, while another showed 68% mortality under the same conditions. mdpi.com These results compare favorably to the reference agent tebufenozide, which exhibited 40% mortality. mdpi.com
| Target Pest | Thiadiazole Derivative Type | Activity Metric | Observed Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| Myzus persicae | (E)-β-farnesene based 1,2,3-thiadiazole carboxamides | LC50 | 33.4 - 61.8 µg/mL | Pymetrozine | 7.1 µg/mL |
| Plutella xylostella L. | N-tert-butyl-N,N′-diacylhydrazine with 1,2,3-thiadiazole | Mortality (at 200 µg/mL) | 79% | Tebufenozide | 40% |
Herbicidal Potential and Plant Growth Regulatory Effects
The 1,2,3-thiadiazole scaffold is a component of compounds known for their herbicidal and plant growth regulatory activities. The most prominent example is Thidiazuron (TDZ), a phenylurea compound that contains a 1,2,3-thiadiazole ring and is utilized as a plant growth regulator. nih.govsemanticscholar.org While not a direct analog of this compound, the bioactivity of TDZ highlights the potential of the 1,2,3-thiadiazole core in influencing plant physiology.
Thiadiazole derivatives, more broadly, have been investigated for their herbicidal effects, which are often attributed to the inhibition of photosynthesis and disruption of chloroplast structure and function. researchgate.net Some 5-substituted-1,3,4-thiadiazol-2-yl urea and pyrimidine derivatives have also demonstrated herbicidal activity. researchgate.net
Induction of Systemic Acquired Resistance (SAR) in Plants
A significant area of research for 1,2,3-thiadiazole derivatives is their ability to induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. This "priming" of the plant's immune system is a valuable tool in agriculture for disease management.
One of the most well-known synthetic inducers of SAR is benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH). mdpi.com BTH has been shown to activate resistance in a variety of plant species against viruses, fungi, and bacteria. mdpi.com The induction of SAR by BTH is associated with an increase in the accumulation of salicylic acid (SA), a key signaling molecule in plant defense, and the expression of pathogenesis-related (PR) genes. mdpi.com
More closely related to the subject of this article, substituted 1,2,3-thiadiazole-4-carboxamide scaffolds have been investigated as agents against tobacco mosaic virus (TMV) and for their ability to induce SAR. mdpi.com Research has shown that certain derivatives can provide a curative effect against TMV, with one compound exhibiting a 60% curative rate at a concentration of 500 µg/mL, which was comparable to the standard, tiadinil. mdpi.com Another derivative demonstrated a protective effect of 76% at the same concentration. mdpi.com
Anticancer Properties (In Vitro against Non-Human Cell Lines)
The 1,2,3-thiadiazole nucleus is a key feature in a variety of compounds that have been evaluated for their in vitro anticancer activities against a range of cancer cell lines.
Derivatives of 1,2,3-thiadiazole have shown cytotoxic effects against the human colon adenocarcinoma cell line, HCT-116. nih.gov Analogs of the natural product combretastatin A-4, where the olefinic bond was replaced with a 1,2,3-thiadiazole ring, exhibited considerable cytotoxicity against HCT-116 cells, with IC50 values ranging from 13.4 to 86.6 nM. nih.gov In another study, pyrazole oxime derivatives bearing a methyl-substituted 1,2,3-thiadiazole ring showed potent anticancer activity against HCT-116 cells, with IC50 values of 7.19 and 6.56 µM, which was significantly stronger than the standard chemotherapeutic agent 5-fluorouracil (IC50 of 29.50 µM). nih.gov
The human breast cancer cell line, MCF-7, has also been a target for thiadiazole-based compounds. While some d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives showed weaker activity against MCF-7 cells compared to other breast cancer cell lines, with IC50 values ranging from 2.49 to 46.0 μM, other studies on 1,3,4-thiadiazole derivatives have reported more potent effects. nih.govnih.gov For instance, certain 1,3,4-thiadiazole derivatives have demonstrated IC50 values in the range of 1.52–28.1 μM against MCF-7 cells. nih.gov
With regard to the human hepatocellular carcinoma cell line, HepG2, several 1,3,4-thiadiazole derivatives have been investigated. nih.gov Some of these compounds, specifically 1,3,4-thiadiazole hybrids, have shown potent antiproliferative activity with IC50 values ranging from 3.31 to 9.31 µM. nih.gov
| Cell Line | Thiadiazole Derivative Type | Activity Metric | Observed Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| HCT-116 (Colon) | 1,2,3-Thiadiazole analogs of combretastatin A-4 | IC50 | 13.4 - 86.6 nM | - | - |
| HCT-116 (Colon) | Pyrazole oxime derivatives with 1,2,3-thiadiazole | IC50 | 6.56 - 7.19 µM | 5-Fluorouracil | 29.50 µM |
| MCF-7 (Breast) | d-ring fused 1,2,3-thiadiazole DHEA derivatives | IC50 | 2.49 - 46.0 µM | - | - |
| MCF-7 (Breast) | 1,3,4-Thiadiazole derivatives | IC50 | 1.52 - 28.1 µM | - | - |
| HepG2 (Liver) | 1,3,4-Thiadiazole hybrids | IC50 | 3.31 - 9.31 µM | - | - |
Anti-inflammatory Effects (In Vitro Models)
For example, a series of 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govmdpi.comthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds demonstrated a significant reduction in paw edema, with some exhibiting anti-inflammatory activity comparable or even better than the standard drug, diclofenac. nih.gov This suggests that the broader class of thiadiazole-containing compounds holds promise for the development of new anti-inflammatory agents. Further in vitro studies would be necessary to elucidate the specific mechanisms of action and the potential of this compound in this regard.
Patent Landscape and Intellectual Property Trends in N Methyl 1,2,3 Thiadiazole 4 Carboxamide Research
Analysis of Key Patents Disclosing Synthesis and Applications of Thiadiazole Carboxamides
A pivotal patent application in this domain is WO2018116073A1 , which discloses a family of 1,2,3-thiadiazole (B1210528) carboxamide and thioamide compounds for use as crop protecting agents. This patent highlights the unexpected and significantly higher activity of these compounds against undesired microorganisms such as fungal, nematode, or bacterial pathogens. google.com The inventive step claimed in this patent lies in the specific substitutions on both the thiadiazole ring and the amine/aniline moiety, which lead to enhanced efficacy. The application provides a broad generic structure that encompasses a vast number of potential compounds, a common strategy to maximize the protective scope of the patent.
Another relevant patent, the Chinese application CN101250166A , focuses on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide. This patent details the synthesis of these compounds and their application in controlling agricultural diseases, insect pests, and weeds, as well as their role in inducing disease resistance in plants. google.com The document also describes the synergistic effects of these compounds when combined with existing antiviral agents and fungicides. This highlights a strategic approach to intellectual property where not only the novel compound but also its application in combination with other active ingredients is protected.
While not a patent, a research article on the "Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides" provides valuable insights into the synthetic routes that could be patented. The Hurd-Mori reaction is a key step in the formation of the 1,2,3-thiadiazole ring, and novel modifications or applications of such established reactions in the synthesis of specific carboxamides could be the subject of process patents.
The following table summarizes key patent information for thiadiazole carboxamides and related compounds:
| Patent/Application Number | Title | Key Disclosures |
|---|---|---|
| WO2018116073A1 | 1, 2, 3-thiadiazole compounds and their use as crop protecting agent | A family of 1,2,3-thiadiazole carboxamide and thioamide compounds with high activity against fungal, nematode, and bacterial pathogens in crops. google.com |
| CN101250166A | Thiadiazole carboxamide derivatives and their synthesis method and application | Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide for controlling agricultural diseases, pests, and weeds, and for inducing disease resistance. google.com |
| US 4,341,551 | 1,2,3 thiadiazole carboxylic acid derivatives as herbicide, fungicide and growth controlling agents | Discloses the use of 1,2,3-thiadiazole carboxylic acid derivatives for various agrochemical applications. google.com |
| JP2001335570 | 1,2,3-thiadiazole carboxamide compounds | Describes 1,2,3-thiadiazole carboxamide compounds for controlling insect pests, pathogenic fungi, and weeds. google.com |
| CN106831647 | 4-haloalkyl substituted 1,2,3 thiadiazole carboxamide derivative as insecticide | Focuses on a specific substitution pattern on the 1,2,3-thiadiazole ring for insecticidal activity. google.com |
Trends in Patenting Thiadiazole-Based Agrochemicals and Bioactive Compounds
The patenting trends for thiadiazole-based compounds, including carboxamides, reveal a sustained and growing interest in their agrochemical and pharmaceutical applications. A review of patents from 2005 to 2016 indicates a broad spectrum of biological activities being claimed for thiadiazole derivatives, including herbicidal and algicidal properties. nih.gov This suggests that companies are exploring a wide range of potential markets for this class of compounds.
A significant trend is the focus on "green pesticides." There is a growing demand for more environmentally friendly and target-specific agrochemicals, and heterocyclic compounds like thiadiazoles are well-positioned to meet this need due to their potential for high efficacy at low application rates. nih.gov Patents in this area often emphasize the improved toxicological and environmental profiles of the novel compounds.
Another observable trend is the use of combinatorial chemistry and high-throughput screening to generate and test large libraries of thiadiazole derivatives. This approach allows for the rapid identification of lead compounds with desired biological activities, which are then protected through patent applications covering the specific chemical space.
Furthermore, there is a clear strategy of patenting not just the active ingredient but also its formulation and methods of application. This can be seen in patents that describe specific compositions, such as wettable powders or granules, and their use in treating particular crops or pests. This multi-layered patenting approach provides a more robust and comprehensive protection for the final commercial product. The development of novel 1,3,4-thiadiazole (B1197879) pesticides like Bismerthiazol and Thiodiazole-copper, which are widely used in agriculture, underscores the commercial success and continued innovation in this area. nih.gov
Intellectual Property Strategies and Commercialization Aspects in Heterocyclic Compound Development
The development and commercialization of new heterocyclic compounds like n-Methyl-1,2,3-thiadiazole-4-carboxamide are heavily reliant on robust intellectual property (IP) strategies. Given the significant investment required for research, development, and regulatory approval of new agrochemicals, securing strong patent protection is crucial for ensuring a return on investment.
A key IP strategy is the filing of broad genus patents early in the research process. These patents claim a wide range of structurally related compounds, providing a protective umbrella under which more specific and potent molecules can be developed. As research progresses, narrower patents on specific compounds, formulations, and uses are often filed to create a dense patent portfolio that is difficult for competitors to circumvent.
Licensing and collaboration are also important commercialization strategies. Smaller research-focused companies may develop novel thiadiazole compounds and then license the technology to larger agrochemical companies that have the resources for large-scale manufacturing, global distribution, and marketing. Such agreements are often structured with upfront payments, milestone payments, and royalties on sales.
The long development and regulatory timelines for new pesticides mean that patent term extension is a critical aspect of the IP strategy. In many jurisdictions, it is possible to extend the life of a patent to compensate for the time lost during the regulatory approval process. This allows the patent holder to have a longer period of market exclusivity to recoup their investment.
Finally, trade secrets can also play a role in the commercialization of heterocyclic compounds. While the active ingredient and its basic synthesis are typically disclosed in patents, specific manufacturing processes, know-how related to formulation, and data from field trials may be kept as trade secrets to maintain a competitive edge.
Advanced Research Perspectives and Future Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,2,3-thiadiazoles has traditionally relied on methods like the Hurd-Mori and Pechmann syntheses. isres.org However, these conventional routes often present significant limitations, including the use of hazardous reagents like diazo compounds, harsh reaction conditions, and a narrow scope of applicable substrates. isres.org The future of synthesizing n-Methyl-1,2,3-thiadiazole-4-carboxamide is geared towards developing more efficient, safer, and environmentally benign methodologies.
A key area of development is the use of stable and readily available precursors. For instance, N-tosylhydrazones have emerged as excellent starting materials for creating 4-aryl-1,2,3-thiadiazoles due to their high reactivity and stability. isres.org Research is focused on one-pot, multi-component reactions that increase efficiency by reducing the number of intermediate purification steps. An example includes the I2/CuCl2 promoted three-component reaction of ketones, p-toluenesulfonyl hydrazide, and KSCN to form the thiadiazole ring. isres.org Furthermore, the exploration of green chemistry principles, such as ultrasonic-assisted synthesis, presents a promising avenue for reducing energy consumption and reaction times in the production of thiadiazole derivatives. mdpi.com
| Synthetic Approach | Precursors | Key Features/Advantages | Challenges |
| Conventional Methods (e.g., Hurd-Mori) | Acyl hydrazone, Thionyl chloride | Established methodology | Use of hazardous reagents, harsh conditions |
| Modern One-Pot Reactions | Ketones, p-toluenesulfonyl hydrazide, KSCN | High efficiency, stable precursors | Optimization of reaction conditions |
| Ultrasonic-Assisted Synthesis | Carboxylic acid derivatives, Ac₂O | Reduced reaction time, energy efficient | Scalability for industrial production |
In-Depth Mechanistic Studies of Biological Interactions at the Molecular Level in Non-Human Systems
Substituted 1,2,3-thiadiazole-4-carboxamides have demonstrated significant biological activity, particularly as plant activators and antiviral agents against pathogens like the tobacco mosaic virus. mdpi.com For instance, certain derivatives have shown curative and protective effects comparable to the commercial plant activator tiadinil. mdpi.com Additionally, the broader class of 1,2,3-thiadiazoles has been incorporated into strobilurin-type fungicides, exhibiting potent activity against various plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia cerealis. nih.gov
Future research must pivot towards elucidating the precise molecular mechanisms behind these effects. Understanding how this compound interacts with target proteins, enzymes, or nucleic acids within plant and fungal cells is critical. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking can reveal specific binding sites and interaction modes. These studies are essential for designing next-generation analogs with enhanced potency and selectivity, moving beyond phenomenological observations to a rational, mechanism-based design approach. Investigating its impact on metabolic pathways, such as carbon and nitrogen metabolism in plants, will also provide a more holistic understanding of its physiological effects. researchgate.net
Application of High-Throughput Screening and Combinatorial Chemistry for Lead Identification in Agrochemical and Biocidal Contexts
The discovery of novel agrochemicals and biocides requires the evaluation of vast numbers of chemical structures. High-Throughput Screening (HTS) has become an indispensable tool in this process, allowing for the rapid testing of extensive compound libraries against specific biological targets or whole organisms. nih.gov For this compound, HTS can be employed to screen for a wide range of biocidal activities, including fungicidal, herbicidal, and insecticidal properties. isres.orgresearchgate.net
Combinatorial chemistry complements HTS by enabling the rapid synthesis of large, structurally diverse libraries of thiadiazole analogs. By systematically modifying the substituents on the thiadiazole ring and the carboxamide group, researchers can generate thousands of related compounds. This library can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity. mdpi.com This integrated approach accelerates the hit-to-lead process, significantly shortening the timeline for identifying promising candidates for further development as novel agrochemicals or biocides. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery of Thiadiazole Analogs
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of chemical and drug discovery. nih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. For the this compound scaffold, ML models can be trained on existing data from HTS campaigns and published literature to predict the biological activity of novel, yet-to-be-synthesized analogs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict properties like potency, selectivity, and even potential off-target effects. nih.gov Furthermore, generative AI models can design entirely new thiadiazole derivatives optimized for specific properties, such as high affinity for a target enzyme or improved environmental degradability. cadence.comewadirect.com By integrating AI and ML into the design cycle, researchers can prioritize the synthesis of the most promising candidates, thereby reducing costs and accelerating the discovery of new, more effective thiadiazole-based products. researchgate.net
Exploration of Emerging Applications in Materials Science and Catalysis
While the primary focus for thiadiazoles has been on their biological activity, their unique electronic and structural properties make them attractive candidates for applications in materials science and catalysis. isres.org The thiadiazole ring is an aromatic heterocycle that can participate in π-stacking interactions and coordinate with metal ions, making it a versatile building block for advanced materials. mdpi.com
Future research could explore the use of this compound and its derivatives as components in:
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as ligands to create porous MOFs for applications in gas storage, separation, or catalysis. mdpi.com
Organic Electronics: Thiadiazole-based compounds have been investigated as electron-accepting materials for use in organic light-emitting diodes (OLEDs) and semiconductors. mdpi.com
Corrosion Inhibitors: The ability of the heteroatoms to adsorb onto metal surfaces suggests potential applications in preventing corrosion, a field where other thiadiazole isomers have already shown promise. isres.orgmdpi.com
Photocatalysis: Thiadiazole-containing coordination polymers have demonstrated potential for the visible-light-driven photocatalytic degradation of organic dyes, indicating a role in environmental remediation. mdpi.com
Addressing Challenges in Specificity and Environmental Impact for Agrochemical Use
A critical challenge for any agrochemical is ensuring high target specificity while minimizing its impact on the environment and non-target organisms. While effective against pathogens, some thiazole-based pesticides have been shown to negatively affect soil microbial ecology by disrupting the communities of beneficial and keystone rare taxa. doaj.org The long-term persistence of pesticides and their residues in soil and water is a significant environmental concern. mdpi.com
Future research on this compound must prioritize a thorough evaluation of its environmental fate and ecotoxicology. This includes:
Improving Target Specificity: Leveraging mechanistic insights and AI-driven design to create analogs that are highly selective for the target pest or pathogen, reducing off-target effects.
Biodegradability Studies: Designing derivatives that are effective but can be readily broken down into benign substances by microorganisms in the environment.
Ecotoxicological Profiling: Conducting comprehensive studies on the impact of the compound on a wide range of non-target organisms, including pollinators, aquatic life, and soil microorganisms. doaj.orgresearchgate.net
Addressing these challenges is essential for the development of sustainable agricultural solutions that can meet global food demands without compromising environmental health.
Q & A
Q. What are the common synthetic routes for n-Methyl-1,2,3-thiadiazole-4-carboxamide, and how can purity be optimized?
The compound is typically synthesized via cyclization reactions. A basic method involves reacting 1,2,3-thiadiazole-4-carboxylic acid with methylamine under reflux in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization from solvents such as methanol or ethyl acetate. Advanced routes may involve iodine-mediated cyclization of thiourea derivatives in DMF with triethylamine, as described for analogous thiadiazole-carboxamides .
Q. How is structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : Confirms methyl group integration (δ ~2.5–3.0 ppm for N–CH3) and thiadiazole ring carbons (δ ~150–160 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., m/z 156.03 for [M+H]+) .
- IR spectroscopy : Identifies carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. What are the solubility challenges of this compound, and how are they mitigated?
The compound is poorly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). For biological assays, solubilize in DMSO (≤1% v/v) to avoid cytotoxicity. Co-solvents like PEG-400 or cyclodextrin derivatives can enhance aqueous solubility .
Advanced Research Questions
Q. How can regioselective functionalization of the thiadiazole ring be achieved for structure-activity relationship (SAR) studies?
Substitution at the 5-position is achieved via electrophilic aromatic substitution (e.g., nitration or halogenation) under controlled conditions. For example, bromination with NBS (N-bromosuccinimide) in CCl4 yields 5-bromo derivatives, which serve as intermediates for Suzuki couplings . Monitor reaction progress via TLC (silica, hexane/EtOAc 3:1) and confirm regiochemistry using NOESY NMR .
Q. What strategies are recommended for resolving contradictory bioactivity data across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). For example, antimicrobial activity of thiadiazole derivatives is pH-dependent, as seen in Saccharin–Thiadiazole analogs . Validate results by:
- Replicating assays under standardized conditions (e.g., Mueller-Hinton broth for MIC tests).
- Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Applying statistical rigor (e.g., two-tailed Student’s t-test, p < 0.05) .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). QSAR models (via MOE or Schrödinger) optimize logP and PSA (polar surface area) for enhanced bioavailability. For instance, methyl substitution reduces PSA, improving blood-brain barrier penetration . Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability) .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Waste disposal : Segregate organic waste (halogenated solvents) and neutralize acidic byproducts before disposal .
- Emergency measures : In case of inhalation, move to fresh air and consult a physician. Provide SDS documentation to medical staff .
Methodological Notes
- Synthetic Optimization : For scale-up, replace DMF with acetonitrile to simplify solvent recovery .
- Data Reproducibility : Document reaction parameters (e.g., reflux time, catalyst equivalents) meticulously, as minor variations significantly impact yields in heterocyclic chemistry .
- Analytical Cross-Checks : Use high-resolution mass spectrometry (HRMS) to distinguish between isomeric byproducts (e.g., 1,2,3- vs. 1,2,4-thiadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
